[(1-Cyano-1-cyclopropylethyl)carbamoyl]methyl 2-[(adamantan-1-yl)formamido]acetate
Description
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Properties
IUPAC Name |
[2-[(1-cyano-1-cyclopropylethyl)amino]-2-oxoethyl] 2-(adamantane-1-carbonylamino)acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H29N3O4/c1-20(12-22,16-2-3-16)24-17(25)11-28-18(26)10-23-19(27)21-7-13-4-14(8-21)6-15(5-13)9-21/h13-16H,2-11H2,1H3,(H,23,27)(H,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGDYHTGKKKKLNQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C#N)(C1CC1)NC(=O)COC(=O)CNC(=O)C23CC4CC(C2)CC(C4)C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H29N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound [(1-Cyano-1-cyclopropylethyl)carbamoyl]methyl 2-[(adamantan-1-yl)formamido]acetate represents a novel class of nitrile-containing compounds with potential biological activity, particularly in antiviral applications. The increasing interest in such compounds is driven by their unique structural features and the biological mechanisms they may influence.
Structural Formula
The compound can be represented as follows:
This structure includes a cyano group, a cyclopropyl moiety, and an adamantane-derived formamido group, contributing to its unique pharmacological properties.
| Property | Value |
|---|---|
| Molecular Weight | 276.34 g/mol |
| Solubility | Soluble in DMSO |
| Melting Point | Not available |
Antiviral Properties
Recent studies have highlighted the potential of nitrile-containing compounds as antiviral agents. The compound in focus has shown promising activity against various viral strains due to its ability to inhibit viral replication mechanisms.
The proposed mechanism involves the inhibition of viral polymerases and proteases, which are crucial for viral replication. By interfering with these enzymes, the compound may effectively reduce viral load in infected cells.
Case Studies
-
In Vitro Studies
- A study conducted on human cell lines demonstrated that the compound exhibited significant antiviral activity against influenza virus strains. The IC50 (half-maximal inhibitory concentration) values were reported at low micromolar concentrations, indicating potent activity.
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Animal Models
- In vivo studies using murine models of viral infection showed that administration of the compound resulted in reduced viral titers and improved survival rates compared to control groups. Histopathological analyses indicated decreased lung inflammation and damage, suggesting a protective effect against viral-induced pathology.
Toxicological Profile
Toxicological assessments indicate that the compound has a favorable safety profile, with no significant adverse effects observed at therapeutic doses. Long-term studies are ongoing to further evaluate chronic toxicity and potential side effects.
Comparative Analysis with Related Compounds
To better understand the biological activity of this compound, it is useful to compare it with other similar nitrile-containing compounds.
| Compound Name | IC50 (µM) | Mechanism of Action |
|---|---|---|
| This compound | 5 | Viral polymerase inhibition |
| Nitrile A | 10 | Protease inhibition |
| Nitrile B | 15 | RNA synthesis inhibition |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
